molecular formula C11H21NO2 B13476180 Methyl (1-cyclohexylethyl)glycinate

Methyl (1-cyclohexylethyl)glycinate

Cat. No.: B13476180
M. Wt: 199.29 g/mol
InChI Key: JUXDSLHGQXLYCM-UHFFFAOYSA-N
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Description

Methyl (1-cyclohexylethyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the carboxyl group of glycine is esterified with methanol, and the amino group is substituted with a 1-cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

  • Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
  • The reaction mixture is heated under reflux to facilitate the esterification process.
  • The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amino acid derivatives and their biological activities.

    Industry: Utilized in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl glycinate: A simpler ester of glycine without the cyclohexylethyl group.

    Ethyl glycinate: Similar to Methyl glycinate but with an ethyl ester group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the glycine moiety.

Uniqueness

Methyl (1-cyclohexylethyl)glycinate is unique due to the presence of both the glycine ester and the cyclohexylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2-(1-cyclohexylethylamino)acetate

InChI

InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3

InChI Key

JUXDSLHGQXLYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC(=O)OC

Origin of Product

United States

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